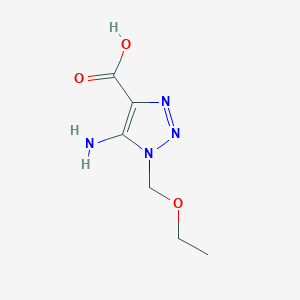

5-Amino-1-(ethoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Amino-1-(ethoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid: is a heterocyclic compound that belongs to the class of triazoles Triazoles are five-membered ring structures containing three nitrogen atoms

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1-(ethoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl 2-azidoacetate with hydrazine hydrate, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process .

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.

Analyse Des Réactions Chimiques

Types of Reactions: 5-Amino-1-(ethoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

Substitution: The ethoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or alkyl halides.

Major Products Formed:

Oxidation: Nitro derivatives of the triazole compound.

Reduction: Alcohol derivatives of the triazole compound.

Substitution: Various substituted triazole derivatives depending on the reagents used.

Applications De Recherche Scientifique

Chemistry: In chemistry, 5-Amino-1-(ethoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid is used as a building block for the synthesis of more complex heterocyclic compounds

Biology: In biological research, this compound has potential applications as a scaffold for the development of enzyme inhibitors or receptor agonists/antagonists. Its triazole ring can interact with biological targets, making it a valuable tool in drug discovery.

Medicine: In medicinal chemistry, derivatives of this compound are being explored for their potential therapeutic properties. For example, they may exhibit antimicrobial, antifungal, or anticancer activities, making them candidates for drug development.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials with specific properties. Its ability to undergo various chemical transformations makes it a valuable intermediate in the production of high-value products .

Mécanisme D'action

The mechanism of action of 5-Amino-1-(ethoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways involved depend on the specific biological target and the context in which the compound is used .

Comparaison Avec Des Composés Similaires

5-Amino-1H-1,2,3-triazole-4-carboxylic acid: Lacks the ethoxymethyl group, making it less versatile in terms of chemical modifications.

1-(Ethoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid: Lacks the amino group, which may reduce its potential for biological interactions.

5-Amino-1-(methyl)-1H-1,2,3-triazole-4-carboxylic acid: Similar structure but with a methyl group instead of an ethoxymethyl group, affecting its reactivity and solubility.

Uniqueness: The presence of both the amino group and the ethoxymethyl group in 5-Amino-1-(ethoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid provides a unique combination of reactivity and versatility.

Activité Biologique

5-Amino-1-(ethoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS Number: 2089255-06-9) is a compound of interest due to its potential biological activities, particularly in antimicrobial and antiparasitic applications. This article synthesizes available research findings to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C6H10N4O3 with a molecular weight of 186.17 g/mol. The compound features a triazole ring which is known for its diverse biological activities.

Antimicrobial Activity

Research has demonstrated that triazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains:

- Gram-positive bacteria : Effective against Staphylococcus aureus.

- Gram-negative bacteria : Shows activity against Escherichia coli and Pseudomonas aeruginosa.

In a study evaluating the structure-property relationships, it was found that modifications to the functional groups on the triazole ring significantly influence antimicrobial potency. The minimum inhibitory concentration (MIC) values for some tested strains were reported as follows:

| Bacterial Strain | MIC (µg/ml) |

|---|---|

| Bacillus subtilis | 59.5 |

| Vibrio cholerae | 59.5 |

| Staphylococcus aureus | 30.0 |

| Escherichia coli | 50.0 |

These results indicate that the compound possesses promising antibacterial properties, warranting further investigation into its mechanism of action.

Antiparasitic Activity

The compound has also been explored for its antiparasitic effects, particularly against Trypanosoma cruzi, the causative agent of Chagas disease. A phenotypic high-content screening identified several compounds with the triazole scaffold that exhibited significant suppression of parasite burden in mouse models.

In one study, a derivative of this compound demonstrated:

- pEC50 > 6 : Indicating high potency.

- Cell selectivity : Over 100-fold selectivity against VERO and HepG2 cells.

This suggests that the compound may provide a safer alternative to current treatments for Chagas disease.

Structure-Activity Relationships (SAR)

The SAR studies have revealed critical insights into the pharmacophoric elements essential for biological activity:

- Amino Group : Essential for maintaining bioactive conformation.

- Triazole Ring Modifications : Alterations to the triazole structure significantly affect activity; for instance, replacing it with imidazole or pyrazole resulted in loss of activity.

- Peripheral Substituents : Adjustments around the core structure can enhance solubility and metabolic stability.

Case Study 1: Antimicrobial Screening

In a high-throughput screening involving over 1.8 million compounds, derivatives of the triazole scaffold were identified as effective modulators of bacterial resistance mechanisms by inhibiting the SOS response in E. coli. This highlights the potential of these compounds in combating antibiotic resistance.

Case Study 2: Chagas Disease Treatment

A series of compounds derived from the triazole scaffold were tested in vivo for their efficacy against T. cruzi. One compound showed significant reductions in parasitic load and improved safety profiles compared to existing treatments.

Propriétés

IUPAC Name |

5-amino-1-(ethoxymethyl)triazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O3/c1-2-13-3-10-5(7)4(6(11)12)8-9-10/h2-3,7H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXHOCXMQYORNGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCN1C(=C(N=N1)C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.